3,8-Dichloro-5-methoxyquinolin-4(1H)-one
Description
Properties
CAS No. |
1204811-81-3 |
|---|---|
Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.071 |
IUPAC Name |
3,8-dichloro-5-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-7-3-2-5(11)9-8(7)10(14)6(12)4-13-9/h2-4H,1H3,(H,13,14) |
InChI Key |
IBZWLZMKGPUXKM-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)Cl)NC=C(C2=O)Cl |
Synonyms |
3,8-Dichloro-4-hydroxy-5-methoxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Patterns and Molecular Properties
The table below highlights key structural and molecular differences between 3,8-Dichloro-5-methoxyquinolin-4(1H)-one and select analogues:
Preparation Methods
Triethyl Orthoformate-Mediated Condensation
The domino reaction framework employs triethyl orthoformate as a C1 synthon, enabling sequential bond formation between dicarbonyl compounds and aniline derivatives. In a representative procedure, ethyl benzoylacetate reacts with triethyl orthoformate and substituted anilines under solvent-free conditions at 130°C for 24 hours. The mechanism proceeds via:
-
Enamine formation : Nucleophilic attack of the aniline on the activated carbonyl group of the dicarbonyl compound.
-
Friedel-Crafts cyclization : Aromatic electrophilic substitution to construct the quinoline core.
-
Methoxy and chloro group incorporation : Pre-functionalized starting materials or post-synthetic modifications introduce substituents.
For 3,8-Dichloro-5-methoxyquinolin-4(1H)-one, 5-methoxy-3,8-dichloro precursors are critical. Ethyl 3,5-dichloro-4-methoxybenzoylacetate and 2-chloro-4-methoxyaniline yield the target compound in 85% isolated yield after refluxing in diphenyl ether.
Table 1: Substrate Scope for Domino Reactions
| Starting Material | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethyl 3,5-dichlorobenzoylacetate | 130°C, solvent-free, 24h | 83 | 97.4 |
| 2-Chloro-4-methoxyaniline | Diphenyl ether reflux, 0.75h | 85 | 98.3 |
| Triphosgene as chlorinating agent | 95°C, 20h | 73 | 97.4 |
Chlorination of Hydroxyquinoline Precursors
Direct Chlorination Using Phosgene Derivatives
Patent CN105646368A discloses a scalable method for dichloro-methoxy pyrimidines, adaptable to quinolinones. Key steps include:
-
Substrate activation : 5-Methoxyquinolin-4(1H)-one is treated with N,N-dimethylformamide (DMF) as a catalyst in glycol dimethyl ether.
-
Chlorination : Phosgene gas (or triphosgene) is introduced at 95–110°C, replacing hydroxyl groups with chlorine atoms.
-
Workup : Post-reaction nitrogen purging removes excess phosgene, followed by aqueous washing and solvent recovery.
Using 5-methoxy-3-hydroxyquinolin-4(1H)-one and triphosgene (3:1 molar ratio) in toluene at 110°C for 20 hours achieves 74% yield with 98.4% purity.
Catalytic Chlorination with Surpalite
Surpalite (bis(trichloromethyl) carbonate) offers a safer alternative to phosgene. In a modified protocol, 5-methoxyquinolin-4(1H)-one reacts with surpalite (1:10 molar ratio) in acetonitrile at 100°C for 24 hours. The method achieves comparable yields (78%) but requires longer reaction times due to slower chloride release kinetics.
Solvent and Catalyst Optimization
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (DMF, dimethylacetamide) enhance chlorination rates by stabilizing ionic intermediates. Non-polar solvents like toluene improve regioselectivity for 3,8-dichloro products by reducing solvent participation in side reactions.
Table 2: Solvent Impact on Chlorination Yield
| Solvent | Dielectric Constant (ε) | Yield (%) | 3,8-Dichloro Selectivity (%) |
|---|---|---|---|
| DMF | 36.7 | 83 | 89 |
| Toluene | 2.38 | 74 | 97 |
| Acetonitrile | 37.5 | 78 | 92 |
Catalytic Systems for Domino Reactions
Lewis acids (e.g., ZnCl₂) and Brønsted acids (p-TsOH) accelerate Friedel-Crafts cyclization. However, catalyst-free conditions at elevated temperatures (130°C) minimize byproduct formation, as evidenced by a 98.3% purity achieved without additives.
Green Chemistry Considerations
Q & A
Q. Critical Considerations :
- Avoid over-chlorination by controlling reaction temperature and stoichiometry.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
Basic: How is the crystal structure of this compound determined experimentally?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Grow crystals via slow evaporation of a saturated DMSO solution at 25°C.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Process data with SHELXL (via Olex2 interface) to solve the structure. Key parameters include:
Example : A related quinolinone derivative (3-Chloro-8-methoxyquinolin-4-OL) showed bond lengths of 1.23 Å (C=O) and 1.76 Å (C-Cl), consistent with DFT calculations .
Advanced: How can conflicting NMR and computational (DFT) data for this compound be resolved?
Methodological Answer :
Discrepancies often arise from solvent effects or dynamic processes:
- NMR Analysis :
- Record ¹H/¹³C NMR in DMSO-d₆ (high polarity) and CDCl₃ (low polarity) to assess solvent-dependent shifts.
- Compare experimental shifts with DFT-predicted values (e.g., B3LYP/6-31G* level in Gaussian 16). For example, a methoxy proton shift of δ 3.89 ppm in DMSO may deviate from calculations due to hydrogen bonding .
- Dynamic NMR : Use variable-temperature NMR (VT-NMR) to detect tautomerism or rotational barriers.
Case Study : In 4-hydroxyquinolin-2-ones, keto-enol tautomerism caused split signals in DMSO but not in CDCl₃, resolved by VT-NMR at 253–333 K .
Advanced: How do the chloro and methoxy substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
Methodological Answer :
Substituent effects are analyzed via Hammett constants (σ) and frontier molecular orbitals:
- Chloro Groups (σ = +0.23) : Electron-withdrawing meta-directors. Enhance reactivity at the 6-position by deactivating the ring.
- Methoxy Group (σ = −0.27) : Electron-donating para/ortho-director. Competes with Cl for regioselectivity.
- Computational Modeling : Use DFT (e.g., M06-2X/def2-TZVP) to map electrostatic potential surfaces. For 3,8-dichloro derivatives, the 6-position shows the highest electron density for nitration .
Experimental Validation : Nitration with HNO₃/H₂SO₄ at 0°C yields 6-nitro derivatives as major products (confirmed by LC-MS) .
Advanced: What strategies optimize the compound’s solubility for in vitro biological assays without structural modification?
Q. Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS (≤1% DMSO) or β-cyclodextrin (5% w/v) to enhance aqueous solubility.
- pH Adjustment : Deprotonate the quinolinone hydroxyl (pKa ~8.5) using phosphate buffer (pH 9.0) to increase solubility 10-fold .
- Nanoformulation : Prepare liposomal suspensions (e.g., with DSPC/cholesterol) via thin-film hydration (size: 120–150 nm by DLS) .
Validation : Measure solubility via UV-Vis (λ = 320 nm) and confirm stability over 24 hours at 37°C.
Advanced: How is the compound’s stability under UV light assessed for photodegradation studies?
Q. Methodological Answer :
- Photostability Chamber : Expose solid samples to UVA (365 nm, 1.5 mW/cm²) for 24–72 hours.
- HPLC Analysis : Monitor degradation products (e.g., dechlorinated or demethoxylated analogs) using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA).
- Mechanistic Insight : Use LC-HRMS to identify radical intermediates. For example, homolytic cleavage of C-Cl bonds generates chlorine radicals, detected via spin-trapping with DMPO .
Key Finding : 3,8-Dichloro derivatives show 30% degradation after 48 hours, primarily via C-Cl bond scission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
